Product packaging for Methyl 2-hydroxytetradecanoate(Cat. No.:CAS No. 56009-40-6)

Methyl 2-hydroxytetradecanoate

Cat. No.: B164385
CAS No.: 56009-40-6
M. Wt: 258.40 g/mol
InChI Key: ATFSJSYRBAGGIS-UHFFFAOYSA-N
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Description

Significance within Lipid Biochemistry and Natural Product Chemistry

Alpha-hydroxy fatty acids, including the parent acid of Methyl 2-hydroxytetradecanoate (2-hydroxytetradecanoic acid), are significant components in biological systems, particularly in nervous tissues. caymanchem.com They are integral parts of cerebrosides and sulfatides, which are predominantly found in the myelin sheath of nerves. caymanchem.com The enzyme fatty acid 2-hydroxylase is responsible for the synthesis of 2-hydroxytetradecanoic acid from tetradecanoic acid. caymanchem.com

In the realm of natural product chemistry, derivatives of 2-hydroxytetradecanoic acid have been identified in various organisms. For instance, a cerebroside fraction containing 2-hydroxy fatty acids (C14-C18) was isolated from the fungus Fomitopsis pinicola. lookchem.com The study of such natural products provides insights into their biological roles and potential applications.

Research Trajectories and Scholarly Contributions

Research involving this compound and its related compounds has explored several avenues. One significant area is its use as a starting material in the synthesis of other molecules. For example, it has been used in the two-step synthesis of (+/-)-2-methoxytetradecanoic acid, a marine fatty acid with antifungal properties. nih.govresearchgate.net This synthetic pathway highlights the utility of this compound as a precursor for creating novel compounds with potential biological activities.

Furthermore, studies on the metabolism of 2-hydroxy fatty acids are crucial. The alpha-oxidation of these fatty acids occurs in peroxisomes, a process distinct from the oxidation of other fatty acids like the branched-chain phytanic acid. caymanchem.com Research on this metabolic pathway is important for understanding certain genetic disorders, such as Zellweger syndrome, where peroxisome function is impaired. caymanchem.com

The physical and chemical properties of this compound, such as its solubility in organic solvents like methanol, chloroform, and ethyl ether, make it a versatile compound for laboratory research. caymanchem.com Its amphiphilic nature, with a hydrophobic carbon chain and a polar hydroxyl group, allows it to interact with both lipid and aqueous environments, a property that is relevant in the study of biological membranes and lipid-protein interactions. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H30O3 B164385 Methyl 2-hydroxytetradecanoate CAS No. 56009-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFSJSYRBAGGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345900
Record name Methyl 2-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56009-40-6
Record name Methyl 2-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution in Biological Systems

Isolation and Identification from Botanical Sources

The study of plant chemistry has led to the identification of Methyl 2-hydroxytetradecanoate in select species. Its presence is typically determined through techniques such as gas chromatography–mass spectrometry (GC-MS) analysis of plant extracts.

This compound has been identified as a significant constituent in the chemical profile of the halophytic plant Limonium binervosum, also known as rock sea-lavender. A study analyzing the hydromethanolic extract of the flowers of this plant revealed that this compound, in combination with tetradecanoic acid, accounts for a substantial portion of its chemical makeup. These two compounds together were found to be the main constituents, comprising 22% of the extract. nih.govajchem-b.com This finding highlights the compound's presence in plants adapted to saline environments.

Table 1: Main Chemical Constituents of Limonium binervosum Flower Hydromethanolic Extract nih.govajchem-b.com

ConstituentPercentage of Extract (%)
Tetradecanoic acid and this compound22
Eicosane18
1,2-Tetradecanediol15
Sitosterol9
Tocopherols (Vitamin E)7
n-Alkanes6
2-Ethyl-acridine1.6

Despite extensive chemical analysis of various aromatic plants, this compound has not been reported as a constituent of Callistemon citrinus (Crimson Bottlebrush). Numerous studies focusing on the essential oil and other extracts from the leaves and flowers of this plant have been conducted. The primary components consistently identified are terpenes, with 1,8-cineole (eucalyptol) being the most abundant, often followed by compounds such as α-pinene, α-terpineol, and limonene. Detailed GC-MS analyses of C. citrinus from different geographical locations have not listed this compound among the identified compounds.

Occurrence in Marine Organisms

The chemical diversity of marine organisms is vast, yet the presence of this compound appears to be limited or not widely documented in the species outlined.

Current scientific literature on the chemical constituents of the marine bryozoan Cryptosula pallasiana does not include the identification of this compound or its enantiomers. Research into the secondary metabolites of this organism has primarily focused on other classes of chemical compounds. Studies have successfully isolated and characterized various novel and known substances, including cytotoxic oxygenated sterols, ceramides, and alkaloids. However, fatty acid derivatives like this compound have not been reported among the findings from this particular marine bryozoan.

Endogenous Presence in Microbial Systems

In microbiology, the analysis of fatty acid methyl esters (FAMEs) is a cornerstone of bacterial identification and classification. This compound is recognized within this analytical framework.

This compound is a known component found in bacterial fatty acid methyl ester (FAME) profiles. FAME analysis is a standard technique where the fatty acids of a bacterium are extracted and chemically converted into their methyl ester forms for analysis by gas chromatography. The resulting chromatogram provides a unique "fingerprint" that helps in the chemotaxonomic classification of bacterial species.

Metabolic Context in Non-Human Biological Tissues

Formation via Specific Hydroxylase Enzyme Activity (e.g., Fatty Acid 2-Hydroxylase)

The biosynthesis of the 2-hydroxy fatty acid core of this compound in biological systems is catalyzed by a specific class of enzymes known as fatty acid 2-hydroxylases (FA2H). These enzymes are present in fungi and are responsible for the α-hydroxylation of fatty acids. The FA2H enzyme introduces a hydroxyl group at the C-2 position of a fatty acid acyl chain.

In fungi, these enzymes play a crucial role in the synthesis of hydroxylated sphingolipids. The fungal fatty acid 2-hydroxylase is a membrane-bound enzyme, typically located in the endoplasmic reticulum. The hydroxylation reaction is a key step in producing the specific 2-hydroxy fatty acids that are subsequently used in the assembly of more complex lipids essential for fungal cell structure and function.

Integration into Complex Lipids (e.g., Cerebrosides and Sulfatides)

Cerebrosides:

2-hydroxy fatty acids, including by extension 2-hydroxytetradecanoic acid, are integral components of fungal cerebrosides. Cerebrosides are a class of glycosphingolipids found in the cell membranes of fungi. The structure of fungal cerebrosides is often conserved and typically consists of a ceramide backbone linked to a sugar moiety, commonly glucose or galactose.

The ceramide portion is composed of a long-chain sphingoid base, such as 9-methyl-4,8-sphingadienine, which is amide-linked to a fatty acid. In many fungi, this fatty acid is a 2-hydroxy fatty acid. Specifically, 2-hydroxyhexadecanoic acid and 2-hydroxyoctadecanoic acid have been identified in the cerebrosides of various fungal species. wikipedia.org This indicates that 2-hydroxytetradecanoic acid would also be incorporated into these complex lipids in a similar manner. The presence of the 2-hydroxy group on the fatty acid is a characteristic feature of these fungal glycosphingolipids and is important for their biological function.

Sulfatides:

Information regarding the integration of 2-hydroxytetradecanoate into sulfatides within fungal systems is not available in the provided search results. The biosynthesis and composition of sulfatides are well-characterized in mammals, where they are synthesized from galactocerebrosides by a sulfotransferase. However, the mechanisms of sulfation and the detailed structure of sulfatides in fungi remain largely unexplored. mdpi.com

Table 2: Integration of 2-Hydroxy Fatty Acids into Fungal Cerebrosides

Fungal SpeciesComplex Lipid2-Hydroxy Fatty Acid Component
Various Pathogenic FungiCerebrosides (Glucosylceramides)2-hydroxyhexadecanoic acid, 2-hydroxyoctadecanoic acid

Synthetic Methodologies and Chemoenzymatic Approaches

Chemical Synthesis Pathways for Methyl 2-hydroxytetradecanoate and Related Analogues

Chemical synthesis offers robust and scalable methods for producing this compound. These pathways often involve multiple steps, starting from commercially available fatty acids or constructing the carbon backbone through sequential reactions.

Derivatization from Precursor Fatty Acids

A common route to this compound begins with its parent fatty acid, myristic acid (tetradecanoic acid). The synthesis generally involves two key transformations: esterification of the carboxylic acid and subsequent hydroxylation at the alpha-carbon (C-2).

The initial step is the esterification of myristic acid with methanol, typically catalyzed by an acid such as boron trichloride, to form methyl myristate. labtorg.kzsemanticscholar.org The subsequent introduction of the hydroxyl group at the C-2 position is a more complex step. While direct α-hydroxylation can be challenging, alternative multi-step sequences are often employed. For instance, α-bromination of the fatty acid followed by nucleophilic substitution with a hydroxide (B78521) source can yield the desired 2-hydroxy acid, which is then esterified. One documented synthesis of a related compound, (+/-)-2-methoxytetradecanoic acid, started from commercially available this compound, indicating that established pathways to this precursor exist. nih.govresearchgate.net

Asymmetric Synthesis Strategies for Hydroxylated Fatty Acid Methyl Esters

Achieving enantiopurity in hydroxylated fatty acids is crucial for many applications, prompting the development of asymmetric synthesis strategies. One effective methodology involves the organocatalytic synthesis of chiral terminal epoxides from long-chain aldehydes. nih.gov These epoxides serve as versatile intermediates. Ring-opening of the epoxide with appropriate nucleophiles, such as vinylmagnesium bromide, followed by ozonolysis and oxidation, can lead to the desired 3-hydroxy fatty acids. mdpi.com While this specific example yields a 3-hydroxy product, the principle of using chiral building blocks derived from organocatalysis is a powerful strategy for accessing various hydroxylated fatty acid isomers with high enantiomeric purity. nih.gov

Another strategy involves the asymmetric reduction of keto esters. For example, methyl 3-oxotetradecanoate can be reduced to methyl (S)-3-hydroxytetradecanoate. researchgate.net These methods provide access to specific enantiomers, which is a significant advantage over racemic approaches. researchgate.netresearchgate.net

Enantioselective Routes via Chiral Catalysis (e.g., Reduction of β-keto esters)

The enantioselective reduction of prochiral keto esters is a highly effective and widely studied method for producing chiral hydroxy esters. mdpi.comchemrxiv.org This approach is particularly prominent for synthesizing β-hydroxy esters, where catalysts like chiral ruthenium(II) complexes and Noyori-type catalysts demonstrate excellent stereocontrol. researchgate.netchemrxiv.org

For instance, the asymmetric hydrogenation of methyl 3-oxotetradecanoate using a chiral ruthenium catalyst, (R)-Ru(OAc)₂(BINAP), yields methyl (R)-3-hydroxytetradecanoate with high yield (98%) and enantiomeric purity. beilstein-journals.org Similarly, the reduction of 2- and 3-keto esters using NaBH₄ in the presence of chiral modifiers like (+)-1,1′-binaphthyl-2,2′-diol can achieve high stereoselectivities, up to 95% enantiomeric excess (ee). researchgate.net These catalytic systems provide reliable access to optically pure β-hydroxy fatty acid methyl esters, and the principles can be extended to the synthesis of α-hydroxy analogues from α-keto ester precursors. researchgate.netbeilstein-journals.org

Table 1: Enantioselective Reduction of Keto Esters to Hydroxy Esters

SubstrateCatalyst/ReagentProductYield (%)Enantiomeric Excess (ee, %)Reference
Methyl 3-oxotetradecanoate(R)-Ru(OAc)₂(BINAP), H₂Methyl (R)-3-hydroxytetradecanoate98Not specified, but confirmed by chiral HPLC beilstein-journals.org
Methyl 3-oxotetradecanoate(S,S)-TA–NaBr–MRNi(S)-3-hydroxyalkanoic acidNot specifiedOptically pure after recrystallization researchgate.net
Methyl 2-ketohexadecanoateNaBH₄ / (+)-1,1′-binaphthyl-2,2′-diolMethyl 2-hydroxyhexadecanoateNot specified95 researchgate.net
Methyl 3-ketohexadecanoateNaBH₄ / (+)-1,1′-binaphthyl-2,2′-diolMethyl 3-hydroxyhexadecanoateNot specified95 researchgate.net

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes, particularly cytochrome P450s and lipases, are instrumental in the synthesis of this compound.

Enzyme-Catalyzed Hydroxylation of Fatty Acids

Cytochrome P450 (CYP) monooxygenases are versatile enzymes capable of hydroxylating non-activated carbon-hydrogen bonds in fatty acids. researchgate.netd-nb.info Several P450 systems have been shown to hydroxylate myristic acid at various positions.

Cytochrome P450 from Bacillus subtilis (P450BSβ) can catalyze the hydroxylation of myristic acid at both the α- and β-positions. nih.gov This reaction is notable as it directly introduces the hydroxyl group onto the fatty acid backbone. Similarly, the human cytochrome P450 enzyme CYP4Z1 has been shown to hydroxylate myristic acid, although it produces a mixture of in-chain hydroxylated products (at the ω-2, ω-3, ω-4, and ω-5 positions) rather than the α-position. mpg.de Another well-studied enzyme, P450 BM-3 from Bacillus megaterium, naturally hydroxylates long-chain fatty acids at sub-terminal positions, but protein engineering efforts have successfully shifted its regioselectivity. d-nb.info These enzymatic systems offer a direct route to hydroxylated fatty acids, which can then be esterified to yield the final methyl ester product.

Table 2: Enzyme-Catalyzed Hydroxylation of Myristic Acid

Enzyme SystemOrganism SourceHydroxylation Position(s)Kinetic Parameters (for Myristic Acid)Reference
P450BSβBacillus subtilisα- and β-positionsNot specified nih.gov
CYP4Z1Humanω-2, ω-3, ω-4, ω-5Not specified mpg.de
cypB (P450/reductase)Bacillus subtilisMainly ω-2 and ω-3K_M = 542 µM; k_cat = 5556 min⁻¹ uniprot.org
P450 BM-3 (Wildtype)Bacillus megateriumSub-terminal (ω-1, ω-2, ω-3)Not specified d-nb.info

Lipase-Mediated Esterification and Hydrolysis Reactions

Lipases are hydrolases that can catalyze both the hydrolysis of esters and their synthesis in non-aqueous or low-water environments. wur.nlscielo.br This catalytic duality makes them highly useful for producing fatty acid esters. The synthesis of this compound can be achieved via lipase-catalyzed esterification of 2-hydroxytetradecanoic acid with methanol.

This process is generally performed in organic solvents to shift the reaction equilibrium towards synthesis. science.govscience.gov Lipases such as those from Candida antarctica (often immobilized as Novozym 435) are widely used due to their broad substrate specificity and stability. wur.nlscielo.br The reaction conditions, including the choice of solvent, water activity, temperature, and molar ratio of substrates, are critical for maximizing the ester yield. scielo.brresearchgate.net While direct examples for this compound are not extensively detailed, the principles established for the lipase-catalyzed esterification of other fatty acids and hydroxy acids are directly applicable. wur.nlvulcanchem.com

Table 3: General Conditions for Lipase-Mediated Esterification

Lipase SourceReaction TypeTypical SubstratesSolvent SystemKey Findings/ConditionsReference
Candida antarctica (Novozym 435)EsterificationFatty acids (e.g., erucic acid), Alcoholstert-Butyl alcoholHigh yields (e.g., 88.74% for erucamide) can be achieved under optimized conditions. science.gov
Mucor miehei (Lipozyme)EsterificationSugar acetals, Fatty acidsNot specifiedReactions at elevated temperatures (75 °C) can produce mono- and diesters. wur.nl
Rhizopus arrhizusEsterificationGlycerol, Linoleic acidLow-water systemReaction rate is highly dependent on water activity (a_w), with an optimum often below 0.5. researchgate.net
Pseudomonas sp.TransesterificationUsed cooking oil, MethanolSolvent-freeDemonstrates potential for biodiesel production, yielding fatty acid methyl esters (FAMEs). science.gov

Bioengineering for ω-Hydroxylated Fatty Acid Production (comparative relevance to chain hydroxylation)

The production of hydroxylated fatty acids, including this compound, is increasingly benefiting from bioengineering and biocatalysis, which offer sustainable alternatives to traditional chemical synthesis. A significant area of this research focuses on the regioselective hydroxylation of fatty acids. While this compound features a hydroxyl group at the C-2 (or α) position, a substantial body of bioengineering work has been dedicated to producing ω-hydroxylated fatty acids, where the hydroxyl group is at the terminal carbon. The methodologies developed for ω-hydroxylation provide a valuable comparative framework for understanding the challenges and opportunities in engineering biocatalysts for specific chain hydroxylation, such as at the α-position.

The primary enzymes responsible for the ω-hydroxylation of fatty acids are cytochrome P450 monooxygenases (P450s). These enzymes are found across all biological kingdoms and are known for their ability to catalyze the oxidation of a wide range of substrates. Specifically, the CYP153A family of P450s has been identified as being particularly efficient at the ω-hydroxylation of medium-chain fatty acids (C10-C18).

The relevance of this work to the production of α-hydroxylated fatty acids lies in the shared challenges of enzyme engineering and process optimization. The key determinant of the hydroxylation position (ω- vs. in-chain) is the specific P450 enzyme used. While CYP153A enzymes target the ω-position, other P450 families, such as the CYP102A1 (P450 BM3) from Bacillus megaterium, are known for their ability to hydroxylate fatty acids at sub-terminal (ω-1, ω-2, ω-3) positions. Through protein engineering techniques like directed evolution and site-directed mutagenesis, the regioselectivity of these enzymes can be altered. For instance, variants of P450 BM3 have been engineered to shift their hydroxylation preference, demonstrating the potential to create biocatalysts for specific in-chain hydroxylations, including the α-position.

Another class of enzymes relevant to α-hydroxylation is the 2-hydroxyacyl-CoA lyase, although this is involved in a different metabolic context. However, the most direct biocatalytic route to (R)-2-hydroxylated fatty acids involves fatty acid α-hydroxylases (FAAHs). These are dioxygenases that require Fe2+ and 2-oxoglutarate as co-substrates. Engineering these enzymes and the host metabolic pathways to provide sufficient co-substrates and precursors represents a parallel challenge to the development of P450-based systems.

The table below summarizes and compares engineered microbial systems for producing ω-hydroxy and α-hydroxy fatty acids, highlighting the different enzymatic approaches and reported production metrics.

Product Type Enzyme System Key Enzyme(s) Microbial Host Substrate Product Titer Key Engineering Strategy
ω-Hydroxy Fatty Acids Cytochrome P450 MonooxygenaseCYP153A familyEscherichia coliDodecanoic Acid2.1 g/LCo-expression of P450 and redox partners; pathway engineering to improve NADPH regeneration.
ω-Hydroxy Fatty Acids Cytochrome P450 MonooxygenaseP450 BM3 variantsEscherichia coliDodecanoic Acid1.1 g/LProtein engineering of P450 BM3 to shift regioselectivity towards the ω-position.
α-Hydroxy Fatty Acids Fatty Acid α-HydroxylaseAtFAAH1 (from Arabidopsis thaliana)Saccharomyces cerevisiaeMyristic Acid~35 mg/LHeterologous expression of plant FAAH; optimization of fermentation conditions.

The development of whole-cell biocatalysts for ω-hydroxylation has paved the way for similar work on other hydroxylated fatty acids. The knowledge gained in optimizing P450 systems, managing cellular toxicity of fatty acids, and enhancing cofactor regeneration is directly transferable to engineering systems for α-hydroxylation. While the production titers for α-hydroxylated fatty acids are currently lower than for their ω-hydroxylated counterparts, the ongoing exploration of novel enzymes and advanced protein engineering techniques promises to close this gap, enabling efficient and sustainable bio-production of valuable compounds like this compound.

Advanced Analytical Characterization in Research

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of methyl 2-hydroxytetradecanoate.

Mass Spectrometry (MS and GC-MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of this compound. ifremer.fr This technique provides the molecular weight of the compound and characteristic fragmentation patterns that act as a molecular fingerprint. The electron ionization (EI) mass spectrum of this compound reveals its molecular formula to be C15H30O3 with a molecular weight of 258.3969 g/mol . nist.govchembk.com

For enhanced analysis, especially for complex biological samples, derivatization is often employed. The trimethylsilyl (B98337) (TMS) derivative of this compound is commonly prepared for GC-MS analysis. nih.govnist.gov This derivative, with a molecular formula of C18H38O3Si and a molecular weight of 330.5780 g/mol , exhibits distinct fragmentation patterns that aid in its unambiguous identification. nist.gov The analysis of these fragments helps to confirm the presence of the hydroxyl group and its position on the tetradecanoate (B1227901) chain. nih.gov In some applications, other derivatives like 4,4-dimethyloxazoline (DMOX) and pyrrolidine (B122466) derivatives are prepared from the fatty acid methyl esters to elucidate the structure through their unique mass spectra. researchgate.net

Table 1: Mass Spectrometry Data for this compound and its TMS Derivative
CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragmentation Ions (m/z)Reference
This compoundC15H30O3258.3969Data not available in provided sources nist.govchembk.com
This compound, TMS derivativeC18H38O3Si330.5780Data not available in provided sources nist.gov

Nuclear Magnetic Resonance (NMR: 1H, 13C, 2D-NMR) for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound. aocs.org Both 1H and 13C NMR provide critical information about the chemical environment of each proton and carbon atom in the molecule, respectively.

In the 1H NMR spectrum of a similar compound, methyl 2-hydroxyoctadecanoate, the proton attached to the hydroxyl-bearing carbon (C2) shows a characteristic signal around 3.93 ppm. aocs.org The methyl ester protons typically appear as a singlet. The remaining protons of the long alkyl chain produce a complex series of signals. aocs.org

13C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. These shifts are highly sensitive to the local electronic environment, allowing for the confirmation of the carbon skeleton and the position of the hydroxyl and ester functional groups. Although specific 13C NMR data for this compound is not detailed in the provided search results, the general principles of NMR analysis of hydroxy fatty acid methyl esters are well-established. aocs.org Advanced 2D-NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, further solidifying the structural assignment. researchgate.netresearchgate.net

Table 2: Representative 1H NMR Chemical Shifts for Hydroxy Fatty Acid Methyl Esters
ProtonTypical Chemical Shift (ppm)Reference
CH-OH (at C2)~3.93 aocs.org
-OCH3 (ester)~3.6-3.7 rsc.org
Terminal -CH3~0.86 aocs.org

Infrared Spectroscopy (FT-IR) for Functional Group Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in this compound. dur.ac.uk The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH), carbonyl (C=O), and carbon-oxygen (C-O) bonds within the molecule.

The hydroxyl group typically shows a broad absorption band in the region of 3300-3500 cm-1 due to hydrogen bonding. The carbonyl group of the ester function gives rise to a strong, sharp absorption peak around 1735-1750 cm-1. libretexts.org Additionally, the C-O stretching vibrations of the ester and the hydroxyl group will appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm-1. libretexts.org The presence of these characteristic bands in the FT-IR spectrum provides strong evidence for the identity of this compound.

Table 3: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Reference
Hydroxyl (-OH)O-H stretch3300-3500 (broad) libretexts.org
Carbonyl (C=O)C=O stretch1735-1750 (strong, sharp) libretexts.org
Ester (C-O)C-O stretch1000-1300 libretexts.org

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS) for Fatty Acid Methyl Ester (FAME) Profiling

Gas chromatography is the premier technique for the analysis of fatty acid methyl esters (FAMEs), including this compound. ifremer.frcalstate.eduinternationaloliveoil.org Due to their volatility, FAMEs are well-suited for GC analysis. internationaloliveoil.org When coupled with a Flame Ionization Detector (GC-FID), the technique allows for the accurate quantification of the compound. internationaloliveoil.org For qualitative analysis and structural confirmation, GC is coupled with a mass spectrometer (GC-MS). ifremer.frcalstate.edu

In FAME profiling, a sample containing a mixture of fatty acids is first transesterified to convert the fatty acids into their corresponding methyl esters. internationaloliveoil.org This mixture is then injected into the GC, where the components are separated based on their boiling points and polarity on a capillary column. shimadzu.com this compound will have a specific retention time under defined chromatographic conditions, which can be used for its identification when compared to a known standard. calstate.edugcms.cz GC-MS analysis of the eluting peak provides the mass spectrum, confirming the identity of the compound. calstate.edu

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, especially for samples that are not suitable for GC or when non-volatile derivatives are used. calstate.eduust.hkhilarispublisher.com HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org

A particularly important application of HPLC in the analysis of this compound is the determination of its enantiomeric purity. Since the C2 carbon is a chiral center, this compound can exist as two enantiomers, (R)- and (S)-methyl 2-hydroxytetradecanoate. Chiral HPLC, which utilizes a chiral stationary phase (CSP), can separate these enantiomers. scas.co.jpcsfarmacie.czsigmaaldrich.com This separation is crucial in many biological and pharmaceutical contexts, as different enantiomers can have distinct biological activities. csfarmacie.cz The use of derivatizing agents, such as Mosher's reagent, can also facilitate the separation of enantiomers by converting them into diastereomers, which can then be separated on a standard HPLC column. researchgate.net

Thin-Layer Chromatography (TLC) for Purity Assessment

Thin-Layer Chromatography (TLC) is a widely used, rapid, and sensitive technique for assessing the purity of this compound. acs.org It allows for the qualitative monitoring of reactions and the preliminary identification of components in a mixture based on their differential migration on a stationary phase. acs.org

Methodology and Findings:

In a typical TLC analysis of this compound, a small amount of the sample, dissolved in a volatile solvent, is spotted onto a TLC plate coated with a stationary phase. acs.org For fatty acid methyl esters, silica (B1680970) gel is a common stationary phase due to its polarity. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. acs.org

The separation is based on the principle of polarity. The stationary phase (e.g., silica gel) is polar, and the mobile phase is typically less polar. researchgate.net Compounds with higher polarity will have a stronger interaction with the stationary phase and will therefore travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will migrate further. researchgate.net this compound, with its hydroxyl group and ester functional group, exhibits a moderate polarity.

The choice of the mobile phase is critical for achieving good separation. A common mobile phase for separating fatty acid methyl esters is a mixture of hexane (B92381) and diethyl ether or hexane and ethyl acetate (B1210297). The ratio of these solvents can be adjusted to optimize the separation. For instance, increasing the proportion of the more polar solvent (diethyl ether or ethyl acetate) will generally increase the retention factor (Rf) of all components.

After the development of the chromatogram, the separated spots are visualized. Since this compound is colorless, visualization techniques are required. acs.org Common methods include:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots on a fluorescent background. acs.org

Iodine Vapor: The plate can be placed in a chamber containing iodine crystals. Iodine vapor adsorbs onto the organic compounds, revealing them as brown or yellow spots. acs.org

The purity of this compound can be assessed by the presence of a single spot. The appearance of multiple spots would indicate the presence of impurities, such as starting materials, byproducts, or degradation products. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be calculated and used for comparison with a standard reference under the same conditions.

Interactive Data Table: General TLC Parameters for Fatty Acid Methyl Esters

ParameterDescriptionTypical Choices for this compound Analysis
Stationary Phase The solid adsorbent coated on the TLC plate.Silica gel G 60 oup.com
Mobile Phase The solvent system that moves up the stationary phase.Hexane-diethyl ether mixtures, Hexane-ethyl acetate mixtures aocs.org
Visualization The method used to detect the separated compounds.UV light (if fluorescent indicator is present), Iodine vapor acs.org
Retention Factor (Rf) A quantitative measure of a compound's migration.Dependent on the specific mobile phase composition.

Stereochemical and Optical Purity Analysis

The stereochemistry of this compound is a critical aspect of its chemical identity, as the C-2 position is a chiral center. This gives rise to two enantiomers, (R)-Methyl 2-hydroxytetradecanoate and (S)-Methyl 2-hydroxytetradecanoate. The analysis of stereochemical and optical purity is therefore essential to characterize the compound fully.

Measurement of Optical Rotation and Specific Rotation

Optical rotation is a fundamental property of chiral molecules and is a direct measure of their ability to rotate the plane of polarized light. testbook.com The measurement of optical rotation is performed using a polarimeter. The observed rotation (α) is dependent on the concentration of the sample, the path length of the light through the sample, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. testbook.com

To obtain a standardized value, the specific rotation [α] is calculated. It is an intrinsic property of a chiral compound. testbook.com

Research Findings:

In a study involving the methanolysis of a cytotoxic secondary metabolite isolated from the marine bryozoan Cryptosula pallasiana, the specific rotation of the resulting (R)-Methyl 2-hydroxytetradecanoate was determined. mdpi.com The reported value provides a crucial reference for the characterization of this enantiomer.

Interactive Data Table: Specific Rotation of (R)-Methyl 2-hydroxytetradecanoate

EnantiomerSpecific Rotation [α]D22ConditionsSource
(R)-Methyl 2-hydroxytetradecanoate-6.5°c 0.05, CHCl3 mdpi.com

The negative sign of the specific rotation indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The specific rotation of the (S)-enantiomer would be expected to have the same magnitude but the opposite sign (+6.5°), a property of enantiomers.

The determination of the enantiomeric excess (ee), which quantifies the purity of a sample with respect to its enantiomers, can be estimated from the observed specific rotation of the sample compared to the specific rotation of the pure enantiomer.

The analysis of chiral 2-hydroxy fatty acids and their esters often involves derivatization with a chiral reagent to form diastereomers, which can then be separated and quantified using chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC), providing a more accurate determination of enantiomeric purity. aocs.orgresearchgate.net

Biological Activities and Mechanistic Investigations in Non Human Systems

Antimicrobial Research Applications

Research into the antimicrobial properties of methyl 2-hydroxytetradecanoate and its derivatives has primarily focused on its potential as an antifungal agent, with some discussion of its presence in bioactive plant extracts.

This compound serves as a commercially available precursor for the synthesis of more complex antifungal compounds. researchgate.net For instance, the marine fatty acid (±)-2-methoxytetradecanoic acid, synthesized from this compound, has demonstrated antifungal activity against several pathogenic fungi. researchgate.net In laboratory tests, it exhibited a minimum inhibitory concentration (MIC) of 100 μM against Candida albicans, Aspergillus niger, and Cryptococcus neoformans. researchgate.net The proposed mechanism for this activity is the inhibition of N-myristoyltransferase. researchgate.net

Further research into structurally related synthetic analogs has sought to improve upon this antifungal potency. Studies on sulfur-containing analogs, known as thia-fatty acids, provide insight into how molecular modifications affect efficacy. For example, (±)-2-hydroxy-4-thiatetradecanoic acid was found to be particularly effective against C. neoformans with a MIC of 0.17 mM, although it was less active against A. niger. nih.gov Its methoxy (B1213986) counterpart, (±)-2-methoxy-4-thiatetradecanoic acid, showed significant activity against all three fungi, with MIC values ranging from 0.8 to 1.2 mM. nih.gov These findings highlight that substitutions on the fatty acid chain are a viable strategy for modulating antifungal strength.

Table 1: Antifungal Activity of 2-Hydroxytetradecanoate Analogs

CompoundCandida albicans (MIC)Cryptococcus neoformans (MIC)Aspergillus niger (MIC)Source(s)
(±)-2-Methoxytetradecanoic Acid100 µM100 µM100 µM researchgate.net
(±)-2-Hydroxy-4-thiatetradecanoic Acid>10 mM0.17 mM5.5 mM nih.gov
(±)-2-Methoxy-4-thiatetradecanoic Acid1.24 mM0.8 mM1.2 mM nih.gov
4-Thiatetradecanoic Acid12.7 mM4.8 mM6.4 mM nih.gov

Enzymatic Inhibition and Metabolic Perturbation Studies

The biological effects of 2-hydroxytetradecanoic acid are closely linked to its ability to interfere with specific enzymatic processes, particularly in fungi, leading to disruptions in growth and morphology.

A key mechanism of action for 2-hydroxytetradecanoic acid is the inhibition of protein N-myristoyltransferase (NMT). This enzyme is crucial for N-myristoylation, a process where a myristoyl group (derived from myristic acid) is attached to the N-terminal glycine (B1666218) of many essential proteins. This modification is vital for protein stability, membrane targeting, and signal transduction.

2-Hydroxytetradecanoic acid, an analog of myristic acid, becomes metabolically activated within cells to form 2-hydroxymyristoyl-CoA. This activated form acts as a potent inhibitor of NMT. By mimicking the natural substrate, it binds to the enzyme and blocks the transfer of myristate to proteins. This inhibition disrupts the function of N-myristoylated proteins, which can be detrimental to the organism. This inhibitory action is considered the basis for the antifungal activity observed in its derivatives. researchgate.net

Beyond its fungicidal potential, 2-hydroxytetradecanoic acid has been identified as a signaling molecule that influences fungal development, particularly in arbuscular mycorrhizal (AM) fungi. In studies involving Gigaspora gigantea, nanomolar concentrations of 2-hydroxytetradecanoic acid were found to stimulate a distinct morphological response. This response is characterized by the formation of multiple, regularly spaced lateral branches along the primary germ tubes and major secondary hyphae.

The effect is highly specific. The position of the hydroxyl group is critical, as 3-hydroxytetradecanoic acid showed no such effect. Furthermore, the chain length of the fatty acid is important; 2-hydroxydodecanoic acid induced a similar, though slightly lesser, response, while 2-hydroxydecanoic and 2-hydroxyhexadecanoic acids did not. This specificity suggests that it acts as a recognizable signal molecule, perceived by certain fungi like Gigaspora species, to promote a branching growth pattern that mimics the response to plant root exudates.

Table 2: Effect of Various Fatty Acids on Hyphal Growth of Gigaspora gigantea

Compound (at 5nM)Observed Morphological ResponseSource(s)
2-Hydroxytetradecanoic Acid Stimulation of multiple lateral branches
2-Hydroxydodecanoic AcidSlight stimulation of hyphal branching
2-Hydroxydecanoic AcidNo effect on hyphal growth
2-Hydroxyhexadecanoic AcidNo effect on hyphal growth
3-Hydroxytetradecanoic AcidNo effect on hyphal growth
Straight-chain fatty acidsNo effect on hyphal growth

Involvement in Lipid Metabolism and Signaling Pathways in Non-Human Organisms

2-Hydroxytetradecanoic acid is an integral part of lipid metabolism in various organisms, where it is both a product of enzymatic activity and a precursor for complex lipids. It is formed by the α-oxidation of tetradecanoic acid, a reaction catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).

Once formed, 2-hydroxy fatty acids can be incorporated into sphingolipids, a class of lipids essential for membrane structure and signaling. They are key components of cerebrosides and sulfatides, particularly abundant in the myelin of nervous tissues in mammals. In the peripheral nervous system, FA2H is responsible for producing the 2-hydroxy galactolipids necessary for myelin integrity.

In the context of plant-fungus interactions, 2-hydroxytetradecanoic acid functions as a signaling molecule. It has been identified as a putative component of root exudates that is perceived by AM fungi, such as Gigaspora species, triggering a presymbiotic growth response involving increased hyphal branching. This indicates its role in facilitating the communication between plants and symbiotic fungi, influencing fungal behavior before physical contact is made.

Peroxisomal Alpha-Oxidation Pathways of 2-Hydroxy Fatty Acids

The degradation of straight-chain 2-hydroxy fatty acids, such as the parent acid of this compound, occurs through a revised pathway of alpha-oxidation located within peroxisomes. nih.gov This process is crucial for the breakdown of these fatty acids, which are components of vital lipids like brain cerebrosides and sulfatides. nih.gov

The pathway involves a series of enzymatic reactions:

Activation : The 2-hydroxy fatty acid is first activated to its corresponding acyl-CoA derivative. nih.gov This activation is likely performed by a very-long-chain acyl-CoA synthetase (VLACS) that faces the peroxisomal matrix. nepjol.info

Hydroxylation (for branched-chain fatty acids) : In the case of 3-methyl-branched fatty acids like phytanic acid, a hydroxyl group is introduced at the alpha-position by phytanoyl-CoA hydroxylase (PHYH). nepjol.infomdpi.com For straight-chain fatty acids, they are hydroxylated by fatty acid 2-hydroxylase (FA2H) before the alpha-oxidation process begins. mdpi.com

Cleavage : The key step is the cleavage of the 2-hydroxy fatty acyl-CoA. This reaction is catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, 2-hydroxyphytanoyl-CoA lyase (HACL1). nih.govpnas.org The enzyme breaks the bond between the first and second carbon atoms, yielding two main products: formyl-CoA and a fatty aldehyde that is one carbon shorter (n-1 aldehyde) than the original fatty acid. nih.govnepjol.info

Further Metabolism : The resulting fatty aldehyde is then oxidized to a fatty acid by an aldehyde dehydrogenase. nih.gov The formyl-CoA is hydrolyzed to formate, which is primarily converted to carbon dioxide in the cytosol. nih.gov

This peroxisomal pathway is the main route for the degradation of long-chain 2-hydroxy fatty acids in mammals. nih.gov Its importance is highlighted in certain metabolic disorders; for instance, defects in alpha-oxidation lead to the accumulation of phytanic acid, causing the rare autosomal recessive disorder known as Refsum disease. nepjol.info

Table 1: Key Enzymes in Peroxisomal Alpha-Oxidation of 2-Hydroxy Fatty Acids

Enzyme NameGeneFunctionCofactors/RequirementsLocation
Fatty Acid 2-HydroxylaseFA2HCatalyzes the C-2 hydroxylation of fatty acids. nepjol.infoEndoplasmic Reticulum
Very-Long-Chain Acyl-CoA SynthetaseSLC27A2Activates the fatty acid to its acyl-CoA ester. nepjol.infoCoAPeroxisomal Matrix
2-Hydroxyphytanoyl-CoA LyaseHACL1Cleaves the 2-hydroxyacyl-CoA into formyl-CoA and an n-1 aldehyde. nepjol.infomdpi.comThiamine Pyrophosphate (TPP), Mg²⁺ pnas.orgPeroxisomes mdpi.com
Aldehyde Dehydrogenase-Dehydrogenates the fatty aldehyde to a fatty acid. nih.gov-To be localized nih.gov

Impact on Microbial Fatty Acid and Amino Acid Metabolism (e.g., Klebsiella pneumoniae)

Metabolic fingerprinting using FAME analysis has shown distinct differences between various lineages of K. pneumoniae, such as the carbapenem-resistant clonal complex 258 (CC258) and non-CC258 isolates. mdpi.com A study identified 14 unique FAMEs in clinical isolates, with four being highly discriminatory between these groups: 9(Z)-octadecenoate, 2-phenylacetate, pentadecanoate, and hexadecanoate. mdpi.com These findings strongly suggest that fundamental differences exist in the metabolism of both fatty acids and amino acids among different strains. mdpi.comresearchgate.net

Table 2: Discriminatory FAMEs Between K. pneumoniae Lineages

Fatty Acid Methyl Ester (FAME)Metabolic ClassSignificance
9(Z)-OctadecenoateFatty AcidHighly discriminatory between CC258 and non-CC258 isolates. mdpi.com
HexadecanoateFatty AcidHighly discriminatory between CC258 and non-CC258 isolates. mdpi.com
PentadecanoateFatty AcidHighly discriminatory between CC258 and non-CC258 isolates. mdpi.com
2-PhenylacetateAmino Acid DerivativeHighly discriminatory between CC258 and non-CC258 isolates. mdpi.com

Biological Activity of Derivatives and Structural Analogs

Antimicrobial Properties of 2-Methoxytetradecanoic Acid

2-Methoxytetradecanoic acid, a derivative synthesized from this compound, demonstrates notable antimicrobial and antifungal properties. nih.gov This naturally occurring fatty acid has been evaluated against a range of pathogenic microbes. nih.gov

Its antifungal activity is particularly significant. Studies have shown that (±)-2-methoxytetradecanoic acid is effective against Candida albicans, Aspergillus niger, and Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 100 mM. nih.gov This activity is comparable to that of 2-iodotetradecanoic acid against the same fungi. nih.gov The proposed mechanism for its antifungal action is the inhibition of N-myristoyltransferase, an essential enzyme in fungi. nih.gov

In addition to its antifungal effects, 2-methoxytetradecanoic acid and other 2-methoxylated fatty acids have been tested against bacteria. A series of saturated 2-methoxylated fatty acids (C8 to C14) showed inhibitory activity against Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.net However, research indicates that for some bacteria, the presence of the α-methoxy group does not necessarily enhance activity compared to the unsubstituted fatty acid. researchgate.net Conversely, for other bacteria, the combination of α-methoxylation and unsaturation at other positions in the carbon chain can increase bactericidal activity against strains like E. coli and methicillin-resistant Staphylococcus aureus (CIMRSA). researchgate.net

Table 3: Antifungal Activity of (±)-2-Methoxytetradecanoic Acid

OrganismMediumMinimum Inhibitory Concentration (MIC)
Candida albicans (ATCC 14053)RPMI100 mM nih.gov
Aspergillus niger (ATCC 16404)SDB100 mM nih.gov
Cryptococcus neoformans (ATCC 66031)SDB100 mM nih.gov

Comparative Bioactivity of Hydroxy-Substituted Tetradecanoic Acid Isomers

The biological activity of hydroxy-substituted tetradecanoic acid isomers is highly dependent on the position of the hydroxyl group along the fatty acid chain. researchgate.net This structural variation leads to a diversity of functions, from antimicrobial to anti-inflammatory effects.

For instance, 2-bromo tetradecanoic acid has been shown to possess potent antifungal activity against several species, including Saccharomyces cerevisiae (MIC = 10 μM) and Candida albicans (MIC = 39 μM). researchgate.net In contrast, isomers such as 3-, 6-, 7-, 9-, and 12-monohydroxy tetradecanoic acids exhibit excellent antielastase, antiurease, and antioxidant activities, suggesting their potential use in pharmaceutical and cosmetic applications. researchgate.net

Furthermore, the position of the hydroxyl group can influence anti-cancer and anti-inflammatory properties. Hydroxystearic acid isomers, for example, have demonstrated that those with the hydroxyl group at the 7- and 9-positions possess growth inhibitory activities against various human cancer cell lines. researchgate.net These specific isomers were also found to suppress β-cell apoptosis induced by pro-inflammatory cytokines, indicating potential benefits in autoimmune disease contexts. researchgate.net This highlights that the specific location of the hydroxyl substitution is a critical determinant of the molecule's biological function.

Emerging Research Applications and Future Directions

Development and Validation of Analytical Standards and Reference Materials

The reliability of analytical chemistry hinges on the availability of high-purity standards for instrument calibration and method validation. Methyl 2-hydroxytetradecanoate serves as a crucial reference material in the analysis of fatty acid methyl esters (FAMEs). superchroma.com.twresearchgate.netlabtorg.kz Its primary use is in gas chromatography (GC) and mass spectrometry (MS), where complex mixtures of lipids are separated and identified. nih.govresearchgate.net

In these analytical techniques, retention times and mass spectra of unknown components in a sample are compared against those of known standards. labtorg.kz The presence of this compound in standard mixtures, such as the Bacterial Acid Methyl Esters (BAME) CP Mixture, allows for the precise identification and quantification of 2-hydroxy fatty acids in various biological and environmental samples. researchgate.netnih.gov The availability of this compound as a high-purity (often >98%) synthetic standard ensures the accuracy and reproducibility of these analytical methods. superchroma.com.twlarodan.com Suppliers provide this compound for research and analytical applications, often accompanied by a certificate of analysis detailing its purity. larodan.commedchemexpress.comglentham.com

Table 1: Analytical Applications of this compound

Application AreaTechniqueRole of this compoundSignificance
LipidomicsGas Chromatography (GC), GC-MSReference StandardAccurate identification and quantification of 2-hydroxy fatty acids in complex biological mixtures. nih.govresearchgate.net
Microbial ChemotaxonomyFAME AnalysisComponent of Standard Mixtures (e.g., BAME)Enables precise profiling of bacterial fatty acids for classification purposes. researchgate.netnih.gov
Method ValidationChromatographyQuantitative StandardEnsures the reliability and reproducibility of quantitative analytical systems. superchroma.com.twresearchgate.net

Application in Microbial Identification and Chemotaxonomic Classification

The fatty acid composition of a bacterial cell is a stable and genetically determined trait that can be used as a chemotaxonomic marker to classify and identify different species. nih.govuba.ar The analysis of fatty acid methyl esters (FAMEs) is a cornerstone of this approach. researchgate.net 2-Hydroxy fatty acids are significant components of the lipids in many bacteria, particularly in the lipopolysaccharide (LPS) of Gram-negative bacteria. gerli.commdpi.com

This compound is specifically relevant as it represents a derivative of 2-hydroxytetradecanoic acid, a fatty acid found in various bacterial species. For instance, its presence and relative abundance in the FAME profile of bacteria from the genus Pseudomonas can be influenced by culture conditions. nih.gov The compound is also a known component in the fatty acid profiles of certain species within the genera Paracoccus and Tenacibaculum. researchgate.netwiley.com By using this compound as a standard, researchers can create detailed FAME profiles, which serve as fingerprints for identifying and differentiating bacterial strains, a process vital for both environmental microbiology and clinical diagnostics. uba.armdpi.com

Exploration in Biopolymer Synthesis and Advanced Materials Science (linking to broader hydroxylated fatty acid research)

Hydroxylated fatty acids (HFAs) are gaining significant attention as versatile building blocks for the synthesis of biopolymers. mdpi.com Their bifunctional nature, possessing both a carboxyl group and a hydroxyl group, makes them ideal monomers for producing polyesters like polyhydroxyalkanoates (PHAs). gerli.comresearchgate.net PHAs are biodegradable and biocompatible thermoplastics, positioning them as sustainable alternatives to conventional petroleum-based plastics. wikipedia.org

While research has heavily focused on short-chain and ω-hydroxylated fatty acids, the principles extend to other HFAs, including 2-hydroxytetradecanoic acid. researchgate.netnih.gov Bacteria such as Pseudomonas putida can produce medium-chain-length PHAs from fatty acid substrates. wikipedia.orgnih.gov The incorporation of monomers with different chain lengths and functional groups, such as the C14 backbone of tetradecanoic acid, allows for the tailoring of the resulting polymer's properties. wikipedia.orgmdpi.commdpi.com For example, the polymer's flexibility, melting point, and degradation rate can be modified. researchgate.netwikipedia.org The synthesis of poly(ω-hydroxytetradecanoate) has demonstrated that long-chain HFA-based polyesters can exhibit mechanical properties comparable to high-density polyethylene. acs.org The exploration of 2-hydroxy fatty acids like 2-hydroxytetradecanoic acid as monomers or co-monomers could lead to new biopolymers with unique characteristics, expanding the portfolio of advanced, sustainable materials. mdpi.comresearchgate.net

Utilization as Molecular Probes for Investigating Fatty Acid Metabolic Routes

Understanding the intricate pathways of fatty acid metabolism is fundamental to cell biology and medicine. 2-Hydroxy fatty acids and their derivatives are not only metabolites but can also serve as tools to investigate these pathways. frontiersin.org The metabolism of 2-hydroxy fatty acids often involves a specific pathway known as peroxisomal α-oxidation. frontiersin.orgnih.govresearchgate.net In this process, the fatty acid is shortened by one carbon atom. frontiersin.org

By introducing an exogenous 2-hydroxy fatty acid, such as 2-hydroxytetradecanoic acid (or its methyl ester, which can be hydrolyzed by cellular enzymes), researchers can probe the activity and regulation of the α-oxidation pathway. nih.govresearchgate.net For example, studying the conversion of a labeled 2-hydroxy fatty acid to its (n-1) fatty acid product can reveal the efficiency of enzymes like 2-hydroxyacyl-CoA lyase. frontiersin.org These compounds can act as molecular probes to understand how cells handle specific lipid structures, providing insights into metabolic regulation in healthy states and in diseases associated with dysfunctional lipid metabolism, such as certain neurodegenerative disorders. nih.govmdpi.comresearchgate.net The development of fluorescently labeled or isotope-labeled versions of these molecules further enhances their utility as probes for tracking lipid dynamics and enzyme activity in living cells. nih.govchemrxiv.org

Q & A

Q. What are the recommended storage and handling protocols for Methyl 2-hydroxytetradecanoate to maintain its stability in laboratory settings?

this compound should be stored below -20°C in tightly sealed containers to prevent degradation, as it is sensitive to temperature fluctuations and moisture . Handling requires gloves and protective equipment to avoid skin/eye contact, though it is not classified as hazardous under standard regulations .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the hydroxyl and ester functional groups, while Gas Chromatography-Mass Spectrometry (GC-MS) can verify purity and molecular weight. Comparative analysis with structural analogs (e.g., Methyl 3-hydroxytetradecanoate) helps distinguish positional isomerism .

Q. What synthetic routes are commonly employed to produce this compound?

The compound is typically synthesized via esterification of 2-hydroxytetradecanoic acid with methanol under acidic catalysis. Yields depend on reaction time, temperature, and catalyst efficiency. Alternative methods include enzymatic esterification for enantiomeric purity .

Q. How should researchers address discrepancies in melting point data for this compound?

Variations in reported melting points (e.g., conflicting literature values) may arise from differences in purity or crystallization conditions. Differential Scanning Calorimetry (DSC) with controlled heating rates is recommended for accurate determination .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl group impact the physicochemical properties of this compound compared to its isomers?

The 2-hydroxyl group introduces hydrogen bonding potential, affecting solubility and crystallization behavior. For instance, this compound may exhibit lower melting points than its 3-hydroxy isomer due to reduced molecular symmetry . Enantiomeric resolution via chiral chromatography is essential for studying stereospecific interactions .

Q. What experimental strategies resolve contradictions in thermal stability data between thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC)?

TGA measures mass loss under heating, while DSC detects phase transitions. Discrepancies may arise from decomposition pathways overlapping with melting. Combining both techniques with inert atmosphere protocols (e.g., nitrogen purge) minimizes oxidative degradation artifacts .

Q. How does this compound influence reaction kinetics in esterification or transesterification processes?

As a hydroxy fatty acid ester, it can act as a surfactant or co-solvent in biphasic systems, altering reaction rates. Kinetic studies using real-time FTIR or HPLC monitoring are advised to quantify its role in stabilizing intermediates or modifying activation energies .

Q. What advanced purification methods are suitable for achieving enantiomeric purity in this compound?

Chiral stationary phase chromatography (e.g., HPLC with cellulose-based columns) or enzymatic resolution using lipases can isolate enantiomers. Purity validation requires polarimetry or enantioselective NMR with chiral shift reagents .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across techniques (e.g., GC vs. NMR for purity) and cross-reference with structurally similar compounds (e.g., Methyl 2-hydroxydodecanoate) to identify systematic errors .
  • Experimental Design : For stability studies, include controls with inert storage conditions (argon atmosphere) and monitor degradation via accelerated aging tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.